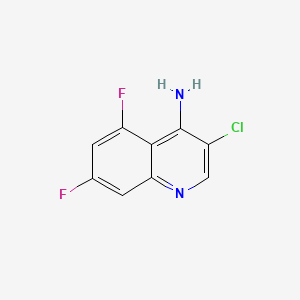

![molecular formula C6H3BrClN3 B580892 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1260669-88-2](/img/structure/B580892.png)

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions .

Synthesis Analysis

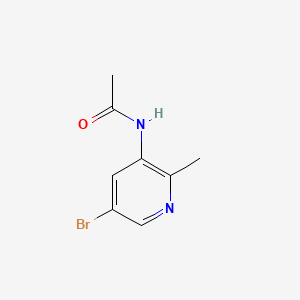

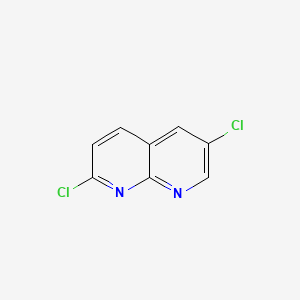

The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves alkylation reactions under phase transfer catalysis conditions . The systematic optimization of the molecules has resulted in the identification of compounds with nanomolar inhibitory activity .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been elucidated on the basis of different spectral data, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine include the reaction with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine have been refined by the incorporation of solubilizing groups .Applications De Recherche Scientifique

Antimicrobial Properties

Scientific Field:

Microbiology and Medicinal Chemistry

Summary:

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial features. Researchers have synthesized novel compounds based on this scaffold and evaluated their effectiveness against various microorganisms.

Experimental Procedures:

Results:

The antimicrobial properties of these derivatives are assessed through in vitro assays against bacteria, fungi, and other pathogens. Quantitative data on minimum inhibitory concentrations (MIC) and zone of inhibition (ZOI) are obtained, demonstrating their potential as antimicrobial agents .

Medicinal Chemistry Applications

Scientific Field:

Medicinal Chemistry and Drug Development

Summary:

Imidazo[4,5-b]pyridines exhibit a broad spectrum of bioactivities, making them attractive for drug discovery. Researchers have explored their potential as dual inhibitors, receptor blockers, anticonvulsants, and cardiotonic agents.

Experimental Strategies:

Outcomes:

Prospective Heterocyclic Compounds

Scientific Field:

Organometallic Chemistry and Material Science

Summary:

Imidazo[4,5-b]pyridine derivatives possess unique structural characteristics, making them valuable for proton- and charge-transfer processes. Researchers explore their applications in organometallic chemistry and material science.

Approaches:

Implications:

These compounds may find use in designing functional materials, sensors, and catalysts due to their intriguing structural features .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIZMXNWASRUGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

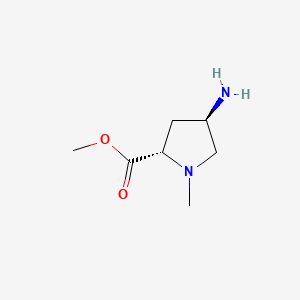

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)